molecular formula C7H4BrF3O B1439384 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene CAS No. 954235-78-0

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene

Cat. No.: B1439384
CAS No.: 954235-78-0
M. Wt: 241 g/mol
InChI Key: PMRMESFXMAREHL-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-2,2-difluoroacetate with 4-bromopyridin-2(1H)-one in acetonitrile under reflux conditions . The reaction proceeds through a series of steps, including halogen exchange and nucleophilic substitution, to yield the desired product.

Industrial Production Methods

Industrial production of 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used. The reactions are often carried out in solvents such as toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMESFXMAREHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669667
Record name 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954235-78-0
Record name 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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